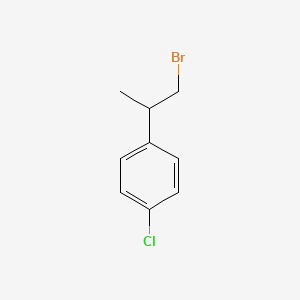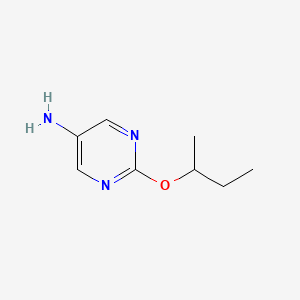![molecular formula C14H18ClNO3S B6616444 (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid CAS No. 1309024-21-2](/img/structure/B6616444.png)
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid, also known as CSPMA, is an organic molecule that has been studied for its various scientific applications. CSPMA has been found to have a wide range of biochemical and physiological effects, as well as useful applications in lab experiments.
Mecanismo De Acción
The mechanism of action of (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid is not fully understood. However, it is believed that this compound binds to certain proteins, which then triggers a cascade of biochemical events. The exact biochemical pathways involved in the action of this compound are still being studied.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anti-cancer effects, as well as the ability to reduce the size of tumors in laboratory animals. Additionally, this compound has been found to have the ability to reduce the levels of certain hormones, such as cortisol and testosterone, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it ideal for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in laboratory animals. However, this compound is not completely non-toxic, and care must be taken when using it in experiments. Additionally, this compound is not soluble in water, which can make it difficult to use in experiments.
Direcciones Futuras
There are several potential future directions for further research on (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid. One potential direction is to further study the mechanism of action of this compound and its biochemical pathways. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its anti-inflammatory and anti-cancer effects. Furthermore, further research could be done to investigate the potential of this compound for use in the development of new drugs. Finally, further research could be done to investigate the potential of this compound for use in biotechnology, such as for the synthesis of new compounds.
Métodos De Síntesis
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid can be synthesized through a method known as ‘alkylation’. This involves reacting an alkyl halide with an amine in the presence of a base, such as sodium hydroxide. The reaction of 4-chlorophenylsulfanylpropanamide with 3-methylbutyl bromide yields this compound as a white solid. The reaction is usually carried out at room temperature in an inert atmosphere.
Aplicaciones Científicas De Investigación
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various compounds, such as amino acids and peptides. This compound has also been used in the development of new drugs, as it has been found to have the ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential applications in the field of biotechnology, as it has been found to have the ability to bind to certain proteins.
Propiedades
IUPAC Name |
(2S)-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-9(2)13(14(18)19)16-12(17)7-8-20-11-5-3-10(15)4-6-11/h3-6,9,13H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCUODJUIAJCI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309024-21-2 |
Source


|
| Record name | (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














